2-Dimethylamino-1,4-naphthoquinone

Descripción general

Descripción

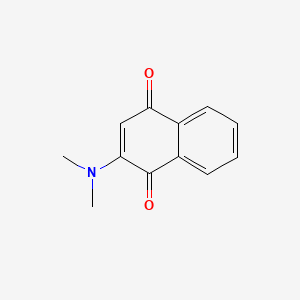

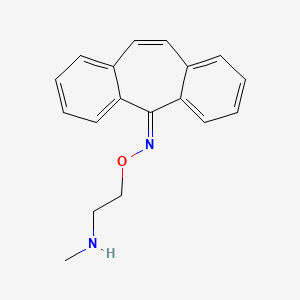

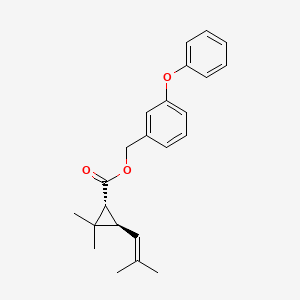

2-Dimethylamino-1,4-naphthoquinone is a compound with the molecular formula C12H11NO2 . It is a secondary metabolite found in plants and is used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

The synthesis of 2-dialkylamino-1,4-naphthoquinone derivatives has been reported by nucleophilic substitution with secondary amines using 2-methoxy-1,4-naphthoquinones derived from nor-lapachol and lawsone . Another method involves reacting dimethyl- and diethylamines and piperidine with 2- and 5-methyl-1,4-naphthoquinones .Molecular Structure Analysis

The molecular structure of 2-Dimethylamino-1,4-naphthoquinone consists of a naphthoquinone ring with a dimethylamino group attached .Chemical Reactions Analysis

The chemical modification of naphthoquinones, such as 2-Dimethylamino-1,4-naphthoquinone, improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Physical And Chemical Properties Analysis

The molecular weight of 2-Dimethylamino-1,4-naphthoquinone is 201.22 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. Its topological polar surface area is 37.4 Ų .Aplicaciones Científicas De Investigación

Electrochemical and Photoelectrochemical Applications

- Electrochemical Reduction of Oxygen: Derivatives of 1,4-naphthoquinone, including 2-dimethylamino variants, have been utilized as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. These derivatives can functionalize various surfaces, including electrode materials, demonstrating significant potential in electrochemical applications (Calabrese, Buchanan, & Wrighton, 1983).

Photolysis and Quantum Yield Studies

- Photolysis of Methylated 2-Dialkylamino-naphthoquinones: Research on 2-dialkylamino-naphthoquinones with a methyl group in specific positions of the naphthoquinone has been conducted. These studies aimed to understand the quantum yields of photoconversion, providing insights into the photophysical properties of these compounds, including 2-dimethylamino variants (Russkikh, 1992).

Chemical Sensing and Chemosensors

- Naphthoquinone Derivatives in Chemosensors: Certain naphthoquinone derivatives, including 2-dimethylamino-1,4-naphthoquinone, have been studied for their applications in chromogenic sensing of metal cations and anions. These compounds exhibit significant changes in absorption characteristics in the presence of specific metal ions, indicating their potential as selective chemical sensors (Ros-Lis et al., 2006).

Synthesis and Antimicrobial Applications

- Antimicrobial Activity of Naphthoquinone Derivatives: Studies have been conducted on the synthesis of various naphthoquinone derivatives, including those with 2-dimethylamino substitutions, to evaluate their antimicrobial activity. These compounds show potential in the development of new antimicrobial agents (Shakh et al., 2017).

Antineoplastic Activity Studies

- Relationship with Antineoplastic Activity: Research has been conducted to understand the relationship between the structural modifications of anthraquinones, including 2-dimethylamino variants, and their antineoplastic activities. These studies contribute to the development of compounds with improved antineoplastic properties (Zee-Cheng et al., 1979).

Mecanismo De Acción

The biological effect of nitrogen naphthoquinones derivatives, such as 2-Dimethylamino-1,4-naphthoquinone, is associated with redox properties and other mechanisms . Another study suggests that the mode of antibacterial action of 2-methyl-1,4-naphthoquinone, a similar compound, is by blocking essential enzymes through combination with sulfhydryl groups, or through combination with sulfhydryl groups of essential bacterial metabolites .

Direcciones Futuras

Naphthoquinone derivatives, such as 2-Dimethylamino-1,4-naphthoquinone, could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of a lawsone (2-hydroxy-1,4-naphthoquinone)-based compound as an antimicrobial agent against methicillin-resistant S. aureus (MRSA) has been reported, indicating potential future directions for similar compounds .

Propiedades

IUPAC Name |

2-(dimethylamino)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDJBQCSKVSZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073291 | |

| Record name | 2-Dimethylamino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2348-79-0 | |

| Record name | 2-(Dimethylamino)-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dimethylamino-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does persulphate oxidation differ for 2-dimethylamino-1,4-naphthoquinone compared to other substituted aminonaphthoquinones?

A1: While persulphate oxidation of 2-amino-, 2-methylamino-, and 2-ethylamino-1,4-naphthoquinone leads to the formation of vinylogous π-amidyls that dimerize and potentially cyclize [], 2-dimethylamino-1,4-naphthoquinone follows a different reaction pathway. Instead of forming dimers, it yields a dinaphthofurandiquinone product upon persulphate oxidation []. This difference highlights the impact of the N-alkyl substituents on the reactivity and product formation in persulphate oxidation reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)

![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)